molecular formula C18H12Cl2N2OS B3685608 N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3685608
M. Wt: 375.3 g/mol
InChI Key: JQIJYPVEBLTGIR-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of arylcarboxamides. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a 2,4-dichlorophenyl group. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2,4-dichloroaniline with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a thiol to form the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the target molecules, leading to the desired biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)naphthalene-2-carboxamide
  • N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)adamantane-1-carboxamide
  • N-[(2,4-Dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Uniqueness

N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a 2,4-dichlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c19-12-8-9-16(15(20)10-12)21-18(24)22-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIJYPVEBLTGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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